molecular formula C₂₀H₂₁N₃O₆ B1146369 Balsalazide Isopropyl Ester CAS No. 1346606-13-0

Balsalazide Isopropyl Ester

Cat. No.: B1146369
CAS No.: 1346606-13-0
M. Wt: 399.4
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Balsalazide Isopropyl Ester typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

Balsalazide Isopropyl Ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce aromatic amines .

Scientific Research Applications

Balsalazide Isopropyl Ester has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of dyes and pigments due to its azo group.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Balsalazide Isopropyl Ester is unique due to its specific structural features, such as the isopropoxy group and the azo linkage, which confer distinct chemical and biological properties .

Properties

IUPAC Name

2-hydroxy-5-[[4-[(3-oxo-3-propan-2-yloxypropyl)carbamoyl]phenyl]diazenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O6/c1-12(2)29-18(25)9-10-21-19(26)13-3-5-14(6-4-13)22-23-15-7-8-17(24)16(11-15)20(27)28/h3-8,11-12,24H,9-10H2,1-2H3,(H,21,26)(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSIWYAAWJFZDML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)CCNC(=O)C1=CC=C(C=C1)N=NC2=CC(=C(C=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346606-13-0
Record name 2-Hydroxy-5-((4-(((3-isopropoxy-3-oxopropyl)amino)carbonyl)phenyl)azo)benzoic acid, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346606130
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-HYDROXY-5-((4-(((3-ISOPROPOXY-3-OXOPROPYL)AMINO)CARBONYL)PHENYL)AZO)BENZOIC ACID, (E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WK3V0374YQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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